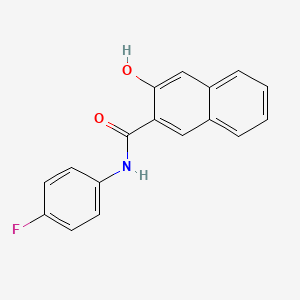

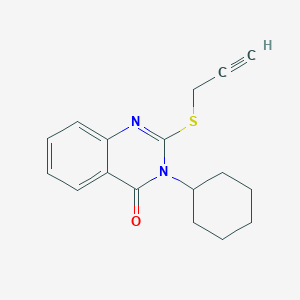

N-(4-fluorophenyl)-3-hydroxy-2-naphthamide

Übersicht

Beschreibung

N-(4-fluorophenyl)-3-hydroxy-2-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the naphthamide family of compounds, which are known to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Herbicidal Properties

N-(4-fluorophenyl)-3-hydroxy-2-naphthamide and its derivatives have been studied for their antibacterial and herbicidal activities. These compounds have shown potential in inhibiting photosynthetic electron transport in spinach chloroplasts, indicating a possible use in agricultural settings for weed control. Moreover, they demonstrate significant antibacterial properties, particularly against strains of Staphylococcus and Mycobacterium, suggesting their potential in medical research for developing new antimicrobial agents (Kos et al., 2013).

Fluorescence-Based Assays

Certain naphthalimide derivatives, closely related to this compound, have been utilized in developing fluorescence-based assays. These assays are crucial in biochemical research, particularly in measuring enzyme activities like lipases and esterases. The fluorescent properties of these compounds, along with their stability and minimal non-specific hydrolysis, make them ideal for such applications (Nalder et al., 2016).

Hydrogen Sulfide Detection

Naphthalimide-based probes, similar to this compound, have been developed for the detection of hydrogen sulfide (H2S). These probes show significant fluorescence enhancement in response to H2S, making them useful in environmental and biological studies for detecting this compound (Ma et al., 2019).

Excited State Intramolecular Proton Transfer

Some naphthamide derivatives are studied for their excited state intramolecular proton transfer (ESIPT) capabilities, which are essential for understanding various fluorescence sensing mechanisms. These studies are significant in designing advanced materials for optical and electronic applications (Li et al., 2009).

Anti-Leishmanial Activity

Research on β-oxodithioester complexes, which include derivatives of this compound, has revealed promising anti-leishmanial activities. These findings are significant in the search for new treatments against Leishmaniasis, a parasitic disease (Yadav et al., 2015).

Luminescence and Transport Properties

This compound and related compounds have been explored for their luminescence and transport properties. These properties are critical in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. Studies have shown how different substitutions on the naphthalene ring can influence these properties, providing insights into the design of more efficient electronic materials (Tong et al., 2004).

Photocatalytic Applications

Compounds structurally related to this compound have been used in photocatalytic applications, particularly in the synthesis of azo-dyes. This represents a green, eco-friendly approach to chemical synthesis, utilizing sunlight for the photocatalytic cleavage of hydroxytriazenes (Baroliya et al., 2012).

Mode of Toxic Action in Plants

Some naphthalene derivatives have been identified as having specific phytotoxic properties, which are crucial in understanding the mode of toxic action in plants. This knowledge is important for assessing environmental risks and for the development of safer agrochemicals (Altenburger et al., 2006).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNUXXSZHTXWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284413 | |

| Record name | N-(4-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6267-93-2 | |

| Record name | NSC37167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)

![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)

![2-{[4-(3-isopropylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5191186.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)

![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5191218.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)